Calcium tartrate is primarily sourced from the fermentation of grape juice during winemaking. The precipitation of calcium tartrate occurs when the concentration of tartaric acid and calcium ions exceeds their solubility in wine, particularly at lower temperatures. Additionally, it can be synthesized through chemical processes involving tartaric acid and calcium salts.
Calcium tartrate is classified as an organic salt. It falls under the category of carboxylate salts due to its derivation from tartaric acid, which contains carboxyl functional groups. In terms of solubility, it is sparingly soluble in water but more soluble in alcohols, which is relevant for its behavior in wine.
Calcium tartrate can be synthesized through several methods:
The oxidation method yields more than 90% calcium tartrate when properly conducted, emphasizing the importance of controlling reaction conditions such as temperature and pH. The precipitation method allows for industrial-scale production and recycling of filtrates to enhance yield.
Calcium tartrate has a complex molecular structure characterized by its coordination with calcium ions. The structure can be represented as follows:
The crystal structure features infinite chains formed by alternating calcium polyhedra and tartrate molecules, stabilized by hydrogen bonding with water molecules .
Key crystallographic data includes:
Calcium tartrate participates in several chemical reactions:
These reactions are influenced by factors such as pH and concentration of reactants, which are critical for controlling the yield and purity of the final product.
The mechanism through which calcium tartrate precipitates involves several steps:
Data indicates that factors such as pH and the presence of other ions significantly influence this process, affecting both crystallization rates and final crystal morphology.
Relevant analyses include X-ray diffraction studies that confirm structural integrity and purity levels .
Calcium tartrate has various scientific uses:
Calcium tartrate (CaC₄H₄O₆) is primarily synthesized from wine industry byproducts, leveraging tartaric acid residues in grape marc and lees. During fermentation, these residues form insoluble calcium tartrate crystals through precipitation. The standard industrial method involves treating wine lees with calcium hydroxide or calcium carbonate, which facilitates a double displacement reaction:
H₂C₄H₄O₆ + Ca(OH)₂ → CaC₄H₄O₆↓ + 2H₂O
The precipitated crystals are then filtered, washed, and purified. Notably, alkaline solutions from wine tank descaling (containing sodium tartrate) are recycled by adding calcium chloride to precipitate calcium tartrate, minimizing waste [5] [6]. Patent US3769339A further refines this by using hydrogen peroxide and iron catalysts to oxidize organic impurities, yielding high-purity crystals [1].
Table 1: Industrial Sources and Methods for Calcium Tartrate Production
Raw Material | Treatment Process | Key Reaction | Yield Optimizer |
---|---|---|---|
Wine Lees | Ca(OH)₂ addition, filtration | H₂C₄H₄O₆ + Ca(OH)₂ → CaC₄H₄O₆ + 2H₂O | pH control (5.0–6.0) |
Tank Descaling Solutions | CaCl₂ addition | Na₂C₄H₄O₆ + CaCl₂ → CaC₄H₄O₆↓ + 2NaCl | Excess Ca²⁺ (20% stoichiometric) |
Tartaric Acid Residues | Carbonation with CaCO₃ | H₂C₄H₄O₆ + CaCO₃ → CaC₄H₄O₆ + CO₂ + H₂O | Temperature (85°C) |
Critical factors include:
Biotechnological methods exploit microbial metabolism and in situ crystallization to produce calcium tartrate. Lactobacillus pentosus strains ferment wine-distilled lees, converting sugars into lactic acid while enriching tartrate ions. Calcium ions are introduced to initiate crystallization directly within bioreactors [9]. The process is governed by solubility dynamics, where the dissociation equilibrium:
CaC₄H₄O₆(s) ⇌ Ca²⁺(aq) + C₄H₄O₆²⁻(aq)
has a Kₛₚ of 7.7 × 10⁻⁷ mol²/dm⁶ at 25°C [9]. Ethanol content (8–14% v/v) reduces solubility by 40%, promoting spontaneous nucleation [7].
Table 2: Solubility of Calcium Tartrate Under Biorelevant Conditions
Ethanol (%) | Temperature (°C) | Solubility (g/100 mL) | Notes |
---|---|---|---|
0 | 20 | 0.037 | Aqueous reference |
12 | 20 | 0.022 | Simulates wine matrix |
0 | 85 | 0.200 | Thermal destabilization |
12 | 4 | 0.005 | Cold ethanol synergy |
Advanced modeling integrates:
In winemaking, calcium tartrate seeding prevents post-bottling crystallization, a major quality defect. Seeding with micronized L-(+)-calcium tartrate crystals (95% < 100 µm) induces heterogeneous nucleation, bypassing slow spontaneous crystallization. Optimal conditions include:
Comparative studies show calcium tartrate seeding outperforms potassium bitartrate (KHT) seeding:
Table 3: Performance of Seeding Agents in Wine Stabilization
Parameter | Calcium Tartrate Seeding | Potassium Bitartrate Seeding | Control (No Seed) |
---|---|---|---|
Ca²⁺ Reduction | 65–80% | <10% | <5% |
Time to Stability | 2–3 days | 7–10 days | Unpredictable |
Post-Bottle Crystals | None | Potassium bitartrate only | Ca²⁺/K⁺ crystals |
Key innovations include:
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